2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide
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Overview
Description
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The reaction conditions often include the use of solvents like dichloromethane and reagents such as N,N’-dicyclohexylcarbodiimide for coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can inhibit or activate certain cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Known for its anticancer properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used in the synthesis of various pharmaceuticals.
The uniqueness of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide lies in its specific molecular structure, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-18-8-6-16(7-9-18)15-24-21(28)23(30)27-12-10-26(11-13-27)22(29)20-14-17-4-2-3-5-19(17)25-20/h2-9,14,25H,10-13,15H2,1H3,(H,24,28) |
InChI Key |
VUFRSSNGBQBAQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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